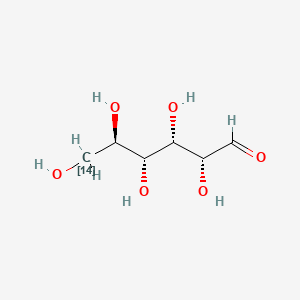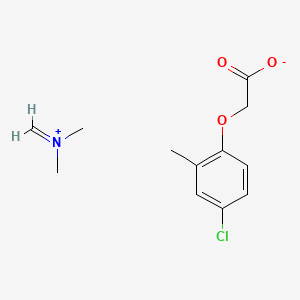
1-Naphthylammonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthylammonium acetate is an organic compound with the molecular formula C₁₂H₁₃NO₂. It is a derivative of naphthalene, where the amine group is attached to the first carbon of the naphthalene ring, and it is paired with an acetate ion. This compound is known for its applications in various fields, including chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Naphthylammonium acetate can be synthesized through the reaction of 1-naphthylamine with acetic acid. The reaction typically involves mixing equimolar amounts of 1-naphthylamine and acetic acid in a suitable solvent, such as ethanol or water, and then heating the mixture to facilitate the reaction. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Naphthylammonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form 1-naphthylamine.
Substitution: It can undergo electrophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: 1-Naphthylamine.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Naphthylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is used in staining techniques for identifying specific cell types, such as macrophages.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-naphthylammonium acetate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity. The acetate ion can also participate in biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
2-Naphthylammonium acetate: Similar structure but with the amine group attached to the second carbon of the naphthalene ring.
1-Naphthylamine: The parent amine without the acetate ion.
Naphthalene derivatives: Various compounds with different functional groups attached to the naphthalene ring.
Uniqueness: 1-Naphthylammonium acetate is unique due to its specific combination of the naphthylamine and acetate moieties, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in research and industry.
Propiedades
Número CAS |
71735-37-0 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
acetic acid;naphthalen-1-amine |
InChI |
InChI=1S/C10H9N.C2H4O2/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-2(3)4/h1-7H,11H2;1H3,(H,3,4) |
Clave InChI |
IFGNKKKUQMYCLW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC=C2C(=C1)C=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


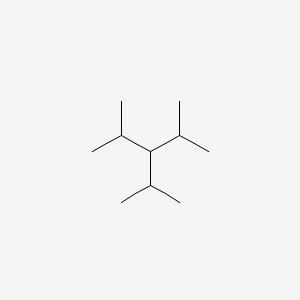
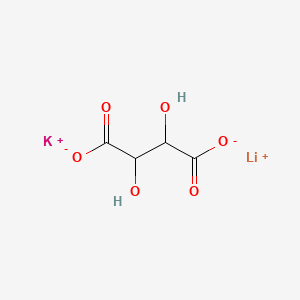


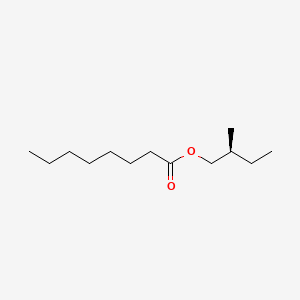
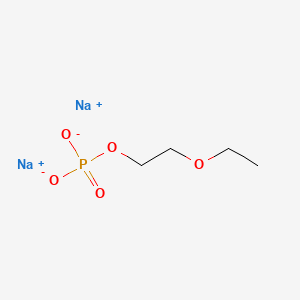
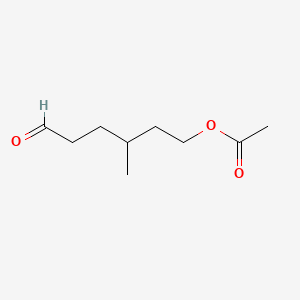
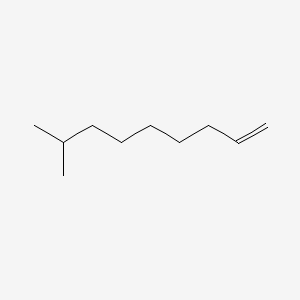
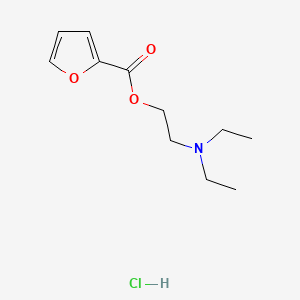
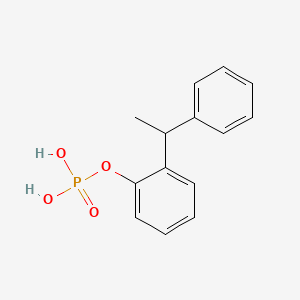
![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)

